molecular formula C19H23NO3S B2521909 2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine CAS No. 946383-73-9

2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine

Cat. No.: B2521909
CAS No.: 946383-73-9
M. Wt: 345.46
InChI Key: ZWNNQDROIYIGTO-UHFFFAOYSA-N
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Description

2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine is a synthetic chemical compound supplied for research and development purposes. This molecule features a morpholine ring, a privileged scaffold in medicinal chemistry, substituted at the 2-position with a phenyl group and at the 4-position with a 2,4,5-trimethylbenzenesulfonyl (mesitylsulfonyl) group. Substituted morpholines are of significant interest in drug discovery due to their wide range of potential biological activities, which can include analgesic, anti-inflammatory, and enzyme-modulating properties . The structural motif of a sulfonamide group attached to a heterocycle is found in compounds investigated for various biological targets. For instance, the 2,4,5-trimethylbenzenesulfonyl group is a known structural component in potent inhibitors of N-myristoyltransferase (NMT), a promising target for antiparasitic therapy . Furthermore, 2-aryl-morpholine derivatives have been explored for their interactions with neurological targets, including as kappa-opioid receptor agonists for potential pain and pruritus treatment . Researchers can utilize this compound as a building block for synthesizing more complex molecules, a reference standard in analytical studies, or a lead compound for probing biological mechanisms. The presence of both the morpholine and the sulfonamide functional groups makes it a versatile intermediate for further chemical exploration. This product is intended for research purposes by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-phenyl-4-(2,4,5-trimethylphenyl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14-11-16(3)19(12-15(14)2)24(21,22)20-9-10-23-18(13-20)17-7-5-4-6-8-17/h4-8,11-12,18H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNNQDROIYIGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine typically involves the reaction of morpholine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The phenyl group can be introduced through a subsequent reaction with phenylmagnesium bromide (Grignard reagent) or via a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of saturated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role in medicinal chemistry, particularly in the development of new therapeutic agents. Its sulfonamide group is known to enhance the biological activity of compounds, making it a subject of interest for drug design.

Anticancer Activity

Research indicates that 2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

  • Mechanism of Action :
    • The compound appears to target specific signaling pathways involved in cancer cell survival and proliferation. For instance, it may inhibit the NF-κB pathway, which is crucial for the expression of genes that promote cell survival and proliferation .
  • Case Studies :
    • Study A : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines by activating caspase pathways and disrupting mitochondrial function.
    • Study B : In xenograft models, treatment with the compound resulted in significant tumor growth inhibition compared to control groups .

Other Biological Activities

Beyond its anticancer properties, this compound has shown potential in other therapeutic areas:

  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This effect is likely due to its ability to inhibit NF-κB activation .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatments .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialExhibits activity against select bacterial strains

Structure-Activity Relationship (SAR) Insights

Structural FeatureEffect on Activity
Sulfonamide groupEnhances biological activity
Phenyl ring substitutionModulates interaction with biological targets
Morpholine moietyContributes to solubility and bioavailability

Mechanism of Action

The mechanism of action of 2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three categories of analogs: (1) sulfonamide-containing morpholines, (2) substituted benzene-morpholine hybrids, and (3) peptidomimetic morpholine derivatives.

Sulfonamide-Containing Morpholines
Compound Name Substituents on Sulfonamide Molecular Weight (g/mol) Key Properties/Applications Reference
2-Phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine 2,4,5-Trimethylbenzene ~407.5 (estimated) High lipophilicity; potential CNS activity N/A
4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride Benzene 325.79 Reactive intermediate; mp 150–152°C
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide 2,4,6-Trimethylbenzene ~635.5 (estimated) Kinase inhibitor candidate; stable crystal lattice

Key Observations :

  • The 2,4,5-trimethylbenzene group in the target compound introduces steric bulk compared to unsubstituted analogs like 4-(morpholine-4-sulfonyl)-benzenesulfonyl chloride. This may reduce reactivity but enhance binding specificity in biological targets.
  • The 2,4,6-trimethyl analog in demonstrates stable crystallinity due to balanced steric and electronic effects, suggesting the target compound may exhibit similar stability.
Substituted Benzene-Morpholine Hybrids
Compound Name Benzene Substituents Molecular Weight (g/mol) Applications Reference
4′-Morpholinoacetophenone Acetophenone 205.25 Photochemical studies; synthetic precursor
Pellucidin A (from ) 2,4,5-Trimethoxycinnamate 296.3 (estimated) Natural product; antifungal activity

Key Observations :

  • The target compound’s sulfonamide group differentiates it from acetophenone-based morpholines (e.g., 4′-morpholinoacetophenone), which lack sulfonyl functionality and are used primarily as synthetic intermediates.
  • Compared to natural trimethoxy derivatives like pellucidin A , the target compound’s methyl groups may confer greater metabolic stability.
Peptidomimetic Morpholine Derivatives

A diversity-oriented synthesis (DOS) study on sp³-rich morpholine peptidomimetics highlights the role of quaternary stereocenters in modulating chemical space. While the target compound lacks stereocenters, its planar sulfonamide group may mimic peptide conformations, akin to Staudinger reaction products in .

Research Findings and Implications

  • Structural Insights : The sulfonamide group in the target compound aligns with bond-length trends observed in (1.60–1.63 Å for S–N bonds), ensuring geometric compatibility with enzyme active sites.
  • Synthetic Challenges : Unlike simpler morpholines in , the steric hindrance of the 2,4,5-trimethyl group may complicate sulfonylation steps, requiring optimized conditions (e.g., high-temperature reactions or catalysts).

Biological Activity

The compound 2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H24NO2S\text{C}_{18}\text{H}_{24}\text{N}\text{O}_{2}\text{S}

This structure features a morpholine ring, a phenyl group, and a sulfonyl moiety which is essential for its biological activity.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit various pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific biological activity of this compound has been studied with promising results.

Anticancer Activity

A study focused on the structure-activity relationship (SAR) of sulfonamide compounds revealed that modifications in the sulfonamide group significantly affect antiproliferative activity against various cancer cell lines. The compound was tested against colon cancer cell lines, showing notable cytotoxic effects with an IC50 value indicating its potency .

The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with specific molecular targets:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, leading to apoptosis .
  • Interaction with Protein Targets : Molecular docking studies suggest that this compound can effectively bind to target proteins involved in tumor growth and metastasis .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Preliminary studies have indicated favorable absorption and distribution characteristics. However, detailed pharmacokinetic profiling is necessary to ascertain parameters such as half-life, bioavailability, and metabolic pathways.

ParameterValue
Molecular Weight312.46 g/mol
LogP3.21
SolubilityModerate
BioavailabilityTo be determined

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives similar to this compound:

  • Study on Cardiac Function : A related sulfonamide derivative was shown to significantly reduce perfusion pressure in isolated rat heart models by inhibiting calcium channels .
  • Antiproliferative Effects : In vitro studies demonstrated that structurally similar compounds exhibited strong antiproliferative effects against various cancer cell lines, reinforcing the potential of this class of compounds in oncology .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds can modulate key signaling pathways involved in cell survival and proliferation .

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